Cas no 1805608-68-7 (Methyl 6-(difluoromethyl)-4-hydroxy-3-methoxypyridine-2-acetate)

Methyl 6-(difluoromethyl)-4-hydroxy-3-methoxypyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 6-(difluoromethyl)-4-hydroxy-3-methoxypyridine-2-acetate
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- インチ: 1S/C10H11F2NO4/c1-16-8(15)4-5-9(17-2)7(14)3-6(13-5)10(11)12/h3,10H,4H2,1-2H3,(H,13,14)
- InChIKey: HFYJVRFINIFUFZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(C(=C(CC(=O)OC)N1)OC)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 401
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 64.599
Methyl 6-(difluoromethyl)-4-hydroxy-3-methoxypyridine-2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029029824-250mg |
Methyl 6-(difluoromethyl)-4-hydroxy-3-methoxypyridine-2-acetate |
1805608-68-7 | 95% | 250mg |
$940.80 | 2022-04-01 | |
Alichem | A029029824-1g |
Methyl 6-(difluoromethyl)-4-hydroxy-3-methoxypyridine-2-acetate |
1805608-68-7 | 95% | 1g |
$3,126.60 | 2022-04-01 | |
Alichem | A029029824-500mg |
Methyl 6-(difluoromethyl)-4-hydroxy-3-methoxypyridine-2-acetate |
1805608-68-7 | 95% | 500mg |
$1,634.45 | 2022-04-01 |
Methyl 6-(difluoromethyl)-4-hydroxy-3-methoxypyridine-2-acetate 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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7. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
Methyl 6-(difluoromethyl)-4-hydroxy-3-methoxypyridine-2-acetateに関する追加情報
Methyl 6-(difluoromethyl)-4-hydroxy-3-methoxypyridine-2-acetate
Methyl 6-(difluoromethyl)-4-hydroxy-3-methoxypyridine-2-acetate (CAS No. 1805608-68-7) is a highly specialized organic compound with a unique structure that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile applications in pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure features a pyridine ring substituted with multiple functional groups, including a difluoromethyl group, a hydroxyl group, a methoxy group, and an acetate ester moiety. These substituents contribute to its distinct chemical properties and reactivity.
The synthesis of Methyl 6-(difluoromethyl)-4-hydroxy-3-methoxypyridine-2-acetate involves a series of intricate multi-step reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. Recent advancements in catalytic methodologies and asymmetric synthesis have enabled researchers to optimize the production process, making this compound more accessible for large-scale applications. For instance, the use of transition metal catalysts has significantly improved the efficiency of key steps such as cross-coupling reactions and oxidation processes.
One of the most notable applications of this compound is in the development of advanced materials with tailored electronic properties. The presence of electron-withdrawing groups like the difluoromethyl and methoxy substituents enhances the compound's ability to act as an electron acceptor, making it a promising candidate for use in organic electronics. Recent studies have demonstrated its potential as a component in high-performance organic photovoltaic devices (OPVs), where it can serve as an electron transport layer or an active material in donor-acceptor blends.
In addition to its role in materials science, Methyl 6-(difluoromethyl)-4-hydroxy-3-methoxypyridine-2-acetate has shown promise in medicinal chemistry. Its ability to modulate cellular signaling pathways makes it a valuable lead compound for drug discovery efforts targeting various diseases, including cancer and inflammatory disorders. Researchers have reported that this compound exhibits selective inhibitory activity against specific kinases involved in tumor progression, suggesting its potential as a therapeutic agent.
The environmental impact of this compound is another area of active research. As industries increasingly prioritize sustainability, there is growing interest in understanding the biodegradation pathways and ecological effects of Methyl 6-(difluoromethyl)-4-hydroxy-3-methoxypyridine-2-acetate. Preliminary studies indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its persistence in aquatic ecosystems. However, further investigations are required to assess its long-term effects on soil microbiota and food chains.
From a synthetic perspective, the development of scalable and eco-friendly synthesis routes remains a critical focus for researchers working with Methyl 6-(difluoromethyl)-4-hydroxy-3-methoxypyridine-2-acetate. The integration of continuous flow chemistry and green solvents has emerged as a viable strategy to reduce waste generation and energy consumption during production. These advancements not only enhance the economic viability of the compound but also align with global sustainability goals.
In conclusion, Methyl 6-(difluoromethyl)-4-hydroxy-3-methoxypyridine-2-acetate (CAS No. 1805608-68-7) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key player in advancing modern technologies and therapies.
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